molecular formula C11H19NO3 B2492906 Ethyl 2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate CAS No. 116344-09-3

Ethyl 2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate

Cat. No.: B2492906
CAS No.: 116344-09-3
M. Wt: 213.277
InChI Key: HNFBOLBPJYXIAK-UHFFFAOYSA-N
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Description

Ethyl 2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate is an organic compound with the molecular formula C11H19NO3 and a molecular weight of 213.28 g/mol . This compound is known for its unique structure, which includes a dimethylamino group and a methylidene group attached to a pentanoate backbone. It is commonly used in various chemical reactions and has applications in scientific research.

Properties

IUPAC Name

ethyl (2Z)-2-(dimethylaminomethylidene)-4-methyl-3-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-6-15-11(14)9(7-12(4)5)10(13)8(2)3/h7-8H,6H2,1-5H3/b9-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFBOLBPJYXIAK-CLFYSBASSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN(C)C)C(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\N(C)C)/C(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate typically involves the reaction of ethyl acetoacetate with dimethylamine under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the desired product . The reaction conditions include maintaining a temperature of around 25-30°C and stirring the reaction mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity. The product is then purified using techniques such as distillation or recrystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of new chemical entities. The pathways involved in its mechanism of action include nucleophilic addition, electrophilic substitution, and redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry .

Biological Activity

Ethyl 2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol. The compound features a dimethylamino group, a methylene bridge, and an oxopentanoate moiety, contributing to its reactivity and biological potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound can act as both a nucleophile and an electrophile, facilitating various biochemical reactions:

  • Covalent Bond Formation : It can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity.
  • Biochemical Pathway Modulation : The interaction with enzymes or receptors may affect multiple signaling pathways, potentially resulting in therapeutic outcomes.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific oncogenic pathways.
  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating possible applications in treating infections.
  • Enzyme Inhibition : It is being investigated for its role as a probe in enzyme assays, helping elucidate enzyme mechanisms.

Case Studies

  • Anticancer Activity : A study conducted on the cytotoxic effects of this compound against human cancer cell lines demonstrated significant inhibition of cell growth, particularly in breast and colon cancer models. The compound was found to induce apoptosis through the activation of caspase pathways.
  • Antimicrobial Efficacy : In vitro tests revealed that the compound exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) suggesting potential for further development as an antimicrobial agent.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundDimethylamino group, oxo groupAnticancer, antimicrobial
Mthis compoundMethyl instead of ethyl groupSimilar anticancer properties but lower efficacy
Ethyl 2-[(dimethylamino)methylidene]-3-oxopentanoateDifferent position of oxo groupLimited biological activity compared to the target compound

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